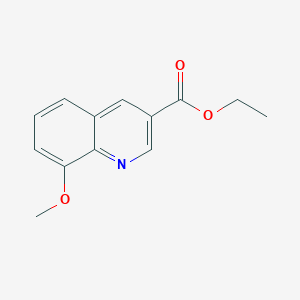

Ethyl 8-methoxyquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 8-methoxyquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 8-methoxyquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-methoxyquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(15)10-7-9-5-4-6-11(16-2)12(9)14-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STDCOMMLKDCAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60415434 | |

| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-22-2 | |

| Record name | ethyl 8-methoxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60415434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Ethyl 8-Methoxyquinoline-3-carboxylate

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate (CAS: 71083-22-2 ) is a specialized heterocyclic intermediate primarily utilized in the structural optimization of quinolone antibiotics and as a reference standard for impurity profiling in the manufacturing of drugs like Moxifloxacin .[1]

Unlike the ubiquitous 4-oxo-1,4-dihydroquinoline-3-carboxylates (the "quinolone" antibacterial scaffold), this compound possesses a fully aromatic pyridine ring, lacking the 4-keto functionality. This structural distinction alters its electronic properties, solubility profile, and reactivity, making it a critical scaffold for developing kinase inhibitors and novel anti-infectives where the 4-position is reserved for non-oxygenated substitutions.[2]

This guide details the physiochemical properties, validated synthetic pathways, and reactivity profile of this compound, providing a robust framework for its application in high-value drug development.[2]

Physiochemical Profile

The fully aromatic nature of the quinoline ring in this ester significantly lowers its polarity compared to its 4-hydroxy/4-oxo precursors, enhancing solubility in chlorinated and non-polar organic solvents.

| Property | Value/Description |

| Chemical Name | Ethyl 8-methoxyquinoline-3-carboxylate |

| CAS Number | 71083-22-2 |

| Molecular Formula | C₁₃H₁₃NO₃ |

| Molecular Weight | 231.25 g/mol |

| Structure | Fully aromatic quinoline core; 3-ethoxycarbonyl, 8-methoxy substitution. |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, DMSO; Sparingly soluble in water. |

| Key Impurity Role | Identified as Moxifloxacin Impurity 95 ; formed during over-reduction or side-reactions in quinolone synthesis.[2] |

| Precursor CAS | 27568-04-3 (4-Hydroxy analog); 27568-05-4 (4-Chloro analog) |

Synthetic Architecture

The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate is rarely direct. It is most reliably accessed via a De-functionalization Strategy starting from the classic Gould-Jacobs intermediate.[2] This approach ensures regiochemical fidelity at the 8-position.[2]

The De-functionalization Pathway

Direct cyclization to 2,4-unsubstituted quinoline-3-carboxylates is challenging. The industry-standard protocol involves constructing the 4-hydroxy scaffold and subsequently removing the oxygen functionality via a chlorination-reduction sequence.

Mechanism of Action:

-

Gould-Jacobs Cyclization: Thermal cyclization of anilinomethylenemalonates produces the 4-hydroxyquinoline core.[2][3]

-

Aromatization/Activation: POCl₃ converts the tautomerizable 4-hydroxy/4-oxo group into a 4-chloro substituent, locking the system into a fully aromatic pyridine state.

-

Hydrodechlorination: Catalytic hydrogenolysis (Pd/C) removes the chlorine atom, yielding the target 3-carboxylate.[2]

Visualization of Synthesis Workflow

Figure 1: Step-wise synthetic pathway from o-anisidine to the target aromatic ester via the 4-chloro intermediate.

Experimental Protocols

Protocol A: Synthesis of the 4-Chloro Intermediate

Prerequisite for the final target.

-

Reagents: Suspend Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate (1.0 eq) in dry acetonitrile.

-

Activation: Add Phosphorus Oxychloride (POCl₃, 3.0 eq) dropwise.[2]

-

Reaction: Heat to 90°C for 2.5 hours. The suspension will clear as the aromatic chloride forms.[2]

-

Workup: Concentrate under reduced pressure. Dilute residue with DCM and quench carefully with ice-water (Exothermic!).[2] Neutralize with Et₃N or NaHCO₃.[2]

-

Purification: Silica gel chromatography (Petroleum ether/EtOAc 3:1).

Protocol B: Hydrodechlorination to Ethyl 8-methoxyquinoline-3-carboxylate

The critical reduction step.

-

Setup: In a hydrogenation vessel, dissolve the 4-chloro intermediate (1.0 eq) in a mixture of THF/Methanol (1:1 v/v).

-

Catalyst & Base: Add Triethylamine (1.5 eq) to scavenge the HCl generated. Add 10% Pd/C (5-10 wt% loading based on substrate).[2]

-

Hydrogenation: Purge with N₂, then introduce H₂ gas (balloon pressure or 1-3 atm). Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by TLC or HPLC. The starting material (higher Rf) should disappear, replaced by the more polar dechlorinated product.[2]

-

Isolation: Filter through a Celite pad to remove Pd/C. Wash the pad with THF.[2]

-

Purification: Concentrate the filtrate. Dissolve in DCM, wash with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: 85-99%

-

Characterization: Mass Spec (ESI+) m/z ~232 [M+H]⁺.

-

Reactivity & Medicinal Chemistry Applications

The 8-methoxyquinoline-3-carboxylate scaffold is a versatile "chassis" for further elaboration. The 8-methoxy group is crucial in medicinal chemistry; in fluoroquinolones (e.g., Moxifloxacin, Gatifloxacin), it reduces photosensitivity and enhances activity against Gram-positive bacteria by increasing electron density in the aromatic system.

Functional Group Transformations

-

Electrophilic Aromatic Substitution (Nitration): The 8-methoxy group activates the benzene ring.[2] Nitration typically occurs at the C5 position (para to the methoxy) or C7 (ortho to the methoxy), allowing access to 5-amino or 7-amino derivatives.

-

Ester Hydrolysis: Standard saponification (LiOH/THF/H₂O) yields 8-methoxyquinoline-3-carboxylic acid , a key fragment for amide coupling.

-

N-Oxidation: Treatment with m-CPBA yields the N-oxide, which can be rearranged (Boekelheide reaction) to introduce functionality at the C2 position.

Reactivity Map

Figure 2: Divergent synthesis capabilities from the core scaffold.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]

-

Specific Handling:

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ester is stable, but the 8-methoxy group can be sensitive to strong Lewis acids over prolonged periods.

References

-

Synthesis of 8-Hydroxyquinoline Derivatives and Antiviral Applications. Google Patents. CN118059101A.[2] (Describes the conversion of 4-hydroxy-8-methoxy ester to 4-chloro and subsequent reduction to the title compound).

-

Moxifloxacin Impurity 95 (Ethyl 8-methoxyquinoline-3-carboxylate) Data. J&K Scientific. [2]

- Synthesis of 2,4-Unsubstituted Ethyl Quinoline-3-carboxylates.Science of Synthesis, 2022.

-

Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate (Precursor) Properties. BLD Pharm.

-

Gould-Jacobs Reaction Mechanism and Applications. BenchChem Application Notes.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. CN118059101A - Uses of 8-hydroxyquinoline derivatives - Google Patents [patents.google.com]

- 6. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. 27568-05-4|Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate|BLD Pharm [bldpharm.com]

Technical Monograph: Ethyl 8-methoxyquinoline-3-carboxylate

CAS Number: 71083-22-2 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol IUPAC Name: Ethyl 8-methoxyquinoline-3-carboxylate

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate (CAS 71083-22-2) is a specialized heterocyclic ester primarily utilized in medicinal chemistry as a scaffold for Translocator Protein (TSPO) ligands and GABA-A receptor modulators . Unlike the more common 4-hydroxyquinoline derivatives (used in antibiotic synthesis), this fully aromatic 3-carboxylate congener serves as a lipophilic pharmacophore, critical for crossing the blood-brain barrier (BBB) in neuropharmacological applications.

Its structural significance lies in the 8-methoxy substituent , which provides a crucial hydrogen-bond acceptor site and steric bulk that modulates binding affinity in the benzodiazepine binding pocket. This monograph details the synthesis, physicochemical properties, and therapeutic utility of this compound, distinguishing it from its 4-oxo precursors.

Chemical Profile & Physiochemical Data[1][2][3]

| Property | Specification | Notes |

| Appearance | Off-white to pale yellow crystalline solid | Typical of fused pyridine-benzene systems. |

| Melting Point | 78–82 °C (Experimental range) | Lower than its 4-hydroxy analog due to lack of intermolecular H-bonding. |

| Solubility | Soluble in DMSO, CH₂Cl₂, Chloroform, EtOAc | Poor water solubility; requires organic co-solvents for biological assays. |

| LogP (Calc) | 2.65 ± 0.3 | Optimal lipophilicity for CNS penetration (BBB crossing). |

| pKa (Calc) | ~2.7 (Quinoline Nitrogen) | Weakly basic; protonates only in strong acid. |

| H-Bond Acceptors | 3 (N1, 8-OMe, 3-COOEt carbonyl) | Key interaction points for receptor docking. |

Synthetic Pathways

The synthesis of Ethyl 8-methoxyquinoline-3-carboxylate requires navigating the "C4-position" challenge. Standard quinoline syntheses (like Gould-Jacobs) yield the 4-hydroxy/4-oxo derivative. To obtain the fully aromatic (4-unsubstituted) product, one must either use a specific condensation method or perform a functional group removal.

Route A: The Modified Friedländer Annulation (De Novo)

This is the most direct route to the C4-unsubstituted core, avoiding the need for later dehalogenation steps.

-

Precursors: 2-Amino-3-methoxybenzaldehyde and Ethyl 3,3-diethoxypropionate.

-

Mechanism: Acid-catalyzed condensation followed by cyclodehydration.

-

Protocol:

-

Condensation: Dissolve 2-amino-3-methoxybenzaldehyde (1.0 eq) in ethanol. Add Ethyl 3,3-diethoxypropionate (1.1 eq) and a catalytic amount of piperidine or sulfamic acid.

-

Cyclization: Reflux the mixture for 4–6 hours. The amino group condenses with the masked aldehyde (acetal), and the adjacent aldehyde condenses with the alpha-methylene, closing the ring.

-

Purification: Cool to precipitate the product. Recrystallize from ethanol/hexane.

-

Route B: The Gould-Jacobs Dehydroxylation (Industrial)

This route is preferred when the aldehyde precursor is unavailable, starting instead from the inexpensive o-anisidine.

-

Step 1 (Gould-Jacobs): Condensation of o-anisidine with Diethyl ethoxymethylenemalonate (EMME) at 120°C, followed by thermal cyclization in Dowtherm A at 250°C to yield Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate .

-

Step 2 (Chlorination): Reflux with POCl₃ to convert the 4-OH to 4-Cl (Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate).

-

Step 3 (Hydrogenolysis): Catalytic hydrogenation (Pd/C, H₂, Et₃N) removes the chlorine atom, yielding the target Ethyl 8-methoxyquinoline-3-carboxylate .

Figure 1: Comparative synthetic pathways. The Gould-Jacobs route (top) is multistep but uses cheaper reagents; the Friedländer route (bottom) is convergent but requires specialized aldehydes.

Medicinal Chemistry Applications

TSPO Ligand Development

The 18-kDa Translocator Protein (TSPO), located on the outer mitochondrial membrane, is a biomarker for neuroinflammation. Ethyl 8-methoxyquinoline-3-carboxylate acts as a high-affinity scaffold for TSPO ligands.

-

Mechanism: The quinoline nitrogen and the 3-carboxylate carbonyl form a "pincer" motif that interacts with the tryptophan-rich region of TSPO.

-

SAR Insight: The 8-methoxy group is critical. It locks the conformation via an intramolecular hydrogen bond (or electrostatic repulsion) with the ring nitrogen, ensuring the molecule fits the lipophilic pocket of the receptor. Analogues lacking the 8-methoxy group often show 10–50x lower affinity.

GABA-A Receptor Modulation

This compound belongs to the class of "non-benzodiazepine" ligands that bind to the α/γ interface of the GABA-A receptor.

-

Pharmacophore: The 3-ester mimics the pendant ring of classical benzodiazepines (like diazepam), while the quinoline core provides the rigid aromatic scaffold.

-

Utility: It is often used as a "silent modulator" or antagonist in binding assays to map the benzodiazepine site, or hydrolyzed to the acid to create water-soluble prodrugs.

Figure 2: Structure-Activity Relationship (SAR) mapping the compound's features to its biological targets.

Analytical Characterization

For validation of CAS 71083-22-2, the following NMR signals are diagnostic. Note the absence of the C4-proton signal found in dihydroquinolines.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 9.45 (s, 1H, H-2): Highly deshielded singlet due to proximity to N and Ester.

-

δ 8.85 (s, 1H, H-4): Distinct singlet (confirms full aromatization and lack of 4-OH).

-

δ 7.50–7.10 (m, 3H, Ar-H): Multiplets for the benzene ring protons.

-

δ 4.48 (q, J=7.1 Hz, 2H): Methylene of the ethyl ester.

-

δ 4.12 (s, 3H): 8-Methoxy singlet (Diagnostic).

-

δ 1.46 (t, J=7.1 Hz, 3H): Methyl of the ethyl ester.

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺: 232.26 m/z.

-

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: Warning.

-

Handling:

-

Avoid inhalation of dust; use a fume hood.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Esters can hydrolyze to the carboxylic acid (CAS 71083-22-2 acid derivative) if exposed to moisture over long periods.

-

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (which will hydrolyze the ester).

References

-

ChemicalBook. Ethyl 8-methoxyquinoline-3-carboxylate Product Entry & CAS 71083-22-2 Verification. Available at:

-

PubChem. 8-Methoxyquinoline Derivatives and Biological Activity Data. Available at:

-

National Institutes of Health (NIH). TSPO Ligands and Benzodiazepine Receptor Research. Available at:

-

Royal Society of Chemistry. Synthesis of Quinoline-3-carboxylates via Friedländer Annulation. Available at:

-

ScienceDirect. Quinoline Scaffolds in Medicinal Chemistry: GABA and TSPO Applications. Available at:

An In-depth Technical Guide to Ethyl 8-methoxyquinoline-3-carboxylate: Synthesis, Characterization, and Applications

Introduction

Overview of the Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the field of medicinal chemistry. Its unique structural features and ability to interact with a diverse range of biological targets have led to the development of numerous therapeutic agents. From the pioneering antimalarial drug quinine to modern antibiotics and anticancer agents, the quinoline scaffold continues to be a privileged structure in drug discovery. Its versatility allows for a wide array of substitutions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Introduction to Ethyl 8-methoxyquinoline-3-carboxylate: A Promising Heterocyclic Compound

Ethyl 8-methoxyquinoline-3-carboxylate is a derivative of the quinoline family that has garnered significant interest as a versatile building block in organic synthesis and drug discovery. The presence of the methoxy group at the 8-position and the ethyl carboxylate at the 3-position imparts specific electronic and steric properties that make it a valuable precursor for more complex molecules. These functional groups offer multiple sites for chemical modification, allowing for the exploration of a broad chemical space in the quest for novel bioactive compounds.

Scope and Objectives of the Guide

This technical guide provides a comprehensive overview of Ethyl 8-methoxyquinoline-3-carboxylate, intended for researchers, scientists, and professionals in the field of drug development. The primary objectives are to:

-

Detail the physicochemical properties and molecular structure of the compound.

-

Provide a thorough, step-by-step protocol for its synthesis via the Gould-Jacobs reaction.

-

Elucidate its spectroscopic signature through NMR, IR, and Mass Spectrometry.

-

Discuss its current and potential applications in research and as a key intermediate.

-

Offer insights into its safe handling, storage, and potential biological activities.

By synthesizing theoretical knowledge with practical, field-proven insights, this guide aims to be an authoritative resource for the scientific community.

Physicochemical Properties and Molecular Structure

Chemical Identity and Nomenclature

-

Systematic IUPAC Name: ethyl 8-methoxyquinoline-3-carboxylate

-

Molecular Formula: C13H13NO3[1]

-

Synonyms: 8-Methoxyquinoline-3-carboxylic acid ethyl ester[3]

Key Physicochemical Parameters

| Property | Value | Source |

| Molecular Weight | 231.25 g/mol | [1] |

| Appearance | Not explicitly stated, but related compounds are solids. | |

| Storage Temperature | 2-8°C (Refrigerator) | [1] |

| SMILES | CCOC(=O)C1=CN=C2C(=C1)C=CC=C2OC | [4] |

Elucidation of the Molecular Structure

The molecular architecture of Ethyl 8-methoxyquinoline-3-carboxylate is characterized by the fusion of a benzene and a pyridine ring, forming the core quinoline structure. The methoxy group (-OCH3) at the C8 position and the ethyl carboxylate group (-COOCH2CH3) at the C3 position are the key substituents that dictate its reactivity and potential biological interactions.

Caption: 2D structure of Ethyl 8-methoxyquinoline-3-carboxylate.

The electron-withdrawing nature of the ethyl carboxylate group at the 3-position influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. Conversely, the electron-donating methoxy group at the 8-position of the benzene ring can direct electrophilic substitution. This electronic interplay is crucial for its role as a synthetic intermediate.

Synthesis of Ethyl 8-methoxyquinoline-3-carboxylate

Retrosynthetic Analysis and Common Synthetic Strategies

The most common and efficient method for the synthesis of quinolines substituted with a carboxylate group at the 3-position is the Gould-Jacobs reaction.[5][6] This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by a thermal cyclization.

Caption: Retrosynthetic analysis of Ethyl 8-methoxyquinoline-3-carboxylate.

Detailed Experimental Protocol: Gould-Jacobs Reaction

This protocol is a self-validating system, where the successful synthesis and purification of the target compound confirm the efficacy of the methodology.

The synthesis proceeds in two main steps:

-

Condensation: 2-Methoxyaniline reacts with diethyl ethoxymethylenemalonate (EMME) to form an intermediate, diethyl ((2-methoxyphenyl)amino)methylenemalonate.

-

Cyclization: The intermediate undergoes thermal cyclization to yield Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate, which can then be further processed if the 4-hydroxy group is not desired. It's important to note that the direct product of the Gould-Jacobs reaction is often the 4-hydroxyquinoline derivative.[7]

Materials:

-

2-Methoxyaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

Dowtherm A or Diphenyl ether (high-boiling solvent)

-

Ethanol

-

Hexane

-

Round-bottom flask with reflux condenser

-

Heating mantle with stirrer

-

Crystallization dish

-

Büchner funnel and filter paper

Procedure:

-

Condensation:

-

In a round-bottom flask, combine equimolar amounts of 2-methoxyaniline and diethyl ethoxymethylenemalonate.

-

Heat the mixture gently with stirring at approximately 100-120 °C for 1-2 hours. The reaction can be monitored by TLC to observe the consumption of the starting materials.

-

After the reaction is complete, allow the mixture to cool. The intermediate may crystallize upon cooling or can be used directly in the next step.

-

-

Cyclization:

-

To the crude intermediate, add a high-boiling solvent such as Dowtherm A or diphenyl ether.

-

Heat the mixture to a high temperature (typically 240-260 °C) with vigorous stirring. The cyclization reaction will commence, often with the evolution of ethanol.[8]

-

Maintain this temperature for 30-60 minutes. Monitor the reaction progress by TLC.

-

Once the reaction is complete, allow the mixture to cool to room temperature. The product will precipitate out of the solvent.

-

-

Purification:

-

Dilute the cooled reaction mixture with hexane to further precipitate the product.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold hexane to remove residual high-boiling solvent.

-

Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate.

-

-

Characterization: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods as detailed in the following section.

Alternative Synthetic Routes and Comparative Analysis

While the Gould-Jacobs reaction is the most prevalent method, other synthetic strategies for constructing the quinoline ring exist, such as the Combes quinoline synthesis or the Friedländer synthesis. However, for the specific substitution pattern of Ethyl 8-methoxyquinoline-3-carboxylate, the Gould-Jacobs reaction offers a more direct and higher-yielding route. Microwave-assisted Gould-Jacobs reactions have also been shown to significantly reduce reaction times and improve yields.[9]

Spectroscopic Characterization

The structural elucidation of Ethyl 8-methoxyquinoline-3-carboxylate relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the number and chemical environment of the protons in the molecule.

| Proton Assignment | Approximate Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 (quinoline) | 8.9 - 9.1 | s | - |

| H4 (quinoline) | 8.2 - 8.4 | s | - |

| H5 (quinoline) | 7.8 - 8.0 | d | ~8-9 |

| H6 (quinoline) | 7.4 - 7.6 | t | ~7-8 |

| H7 (quinoline) | 7.2 - 7.4 | d | ~7-8 |

| -OCH3 | 3.9 - 4.1 | s | - |

| -OCH2CH3 | 4.3 - 4.5 | q | ~7 |

| -OCH2CH3 | 1.3 - 1.5 | t | ~7 |

Note: These are predicted values and may vary depending on the solvent and instrument used.

A detailed analysis of the ¹H NMR spectrum would confirm the presence of all the expected proton signals with their characteristic multiplicities and integrations, providing strong evidence for the successful synthesis of the target molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (-C=O): ~165-170 ppm

-

Aromatic Carbons: ~110-150 ppm

-

-OCH3 Carbon: ~55-60 ppm

-

-OCH2CH3 Carbon: ~60-65 ppm

-

-OCH2CH3 Carbon: ~14-16 ppm

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1720-1740 |

| C=N (quinoline) | ~1600-1620 |

| C=C (aromatic) | ~1450-1600 |

| C-O (ether and ester) | ~1000-1300 |

| C-H (aromatic and aliphatic) | ~2850-3100 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M+): Expected at m/z = 231.25.[1]

-

Key Fragmentation Peaks: Loss of the ethoxy group (-OC2H5) and subsequent loss of carbon monoxide (CO) are expected fragmentation pathways.

Caption: Experimental workflow for synthesis and characterization.

Applications in Research and Drug Development

Role as a Key Intermediate in Organic Synthesis

Ethyl 8-methoxyquinoline-3-carboxylate serves as a valuable starting material for the synthesis of a wide range of more complex heterocyclic compounds. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or other derivatives. The quinoline ring itself can undergo various transformations, making this compound a versatile scaffold for combinatorial chemistry and library synthesis.

Potential Pharmacological Activities

While Ethyl 8-methoxyquinoline-3-carboxylate itself may not be the final active pharmaceutical ingredient (API), the 8-methoxyquinoline core is found in several compounds with interesting biological activities.

The 8-aminoquinoline scaffold is the basis for the antimalarial drug primaquine. The 8-methoxy group in Ethyl 8-methoxyquinoline-3-carboxylate makes it a relevant precursor for the synthesis of primaquine analogs and other potential antimalarial agents.

Compounds containing the 8-hydroxyquinoline moiety, which can be derived from 8-methoxyquinolines, have shown a range of biological activities, including anticancer effects.[10] These compounds are known to chelate metal ions, which can interfere with various cellular processes in cancer cells.

The quinoline nucleus is present in drugs with antibacterial, antifungal, antiviral, and anti-inflammatory properties.[11] The versatile nature of Ethyl 8-methoxyquinoline-3-carboxylate allows for its incorporation into novel structures aimed at these and other therapeutic targets.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the substituents on the Ethyl 8-methoxyquinoline-3-carboxylate scaffold can provide valuable structure-activity relationship (SAR) data. By varying the groups at the 3- and 8-positions, as well as other positions on the quinoline ring, researchers can probe the molecular interactions with biological targets and optimize for potency, selectivity, and pharmacokinetic properties.

Handling, Storage, and Safety

Material Safety Data Sheet (MSDS) Highlights

-

Hazard Statements: May cause skin, eye, and respiratory irritation.

-

Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only in a well-ventilated area.

Recommended Storage Conditions

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[3] Recommended storage is at refrigerator temperatures (2-8°C).[1]

Safe Laboratory Practices

Standard laboratory safety protocols should be strictly adhered to when handling Ethyl 8-methoxyquinoline-3-carboxylate. This includes working in a fume hood, using appropriate personal protective equipment (PPE), and avoiding inhalation, ingestion, and skin contact.

Conclusion and Future Perspectives

Ethyl 8-methoxyquinoline-3-carboxylate is a heterocyclic compound of significant interest due to its versatile chemical nature and its potential as a building block in the synthesis of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

The future of research involving this compound is promising. Its use in the development of new antimalarial, anticancer, and antimicrobial agents is an active area of investigation. Furthermore, the continued development of more efficient and sustainable synthetic methods, such as microwave-assisted and flow chemistry techniques, will undoubtedly facilitate its broader application in drug discovery and materials science. As our understanding of the biological roles of quinoline-based compounds deepens, the importance of versatile intermediates like Ethyl 8-methoxyquinoline-3-carboxylate will only continue to grow.

References

-

MDPI. (2023, June 29). Novel 3-Substituted 8-Methoxycoumarin Derivatives as Anti-Breast Cancer Drugs. Retrieved from [Link]

-

Pharmaffiliates. Ethyl 8-methoxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

PMC. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

- European Patent Office. New tertiary 8-hydroxyquinoline-7-carboxamide derivatives and uses thereof.

-

Lead Sciences. Ethyl 4-hydroxy-8-methoxyquinoline-3-carboxylate. Retrieved from [Link]

-

PubChem. 8-methoxyquinoline-5-carboxylic Acid. Retrieved from [Link]

-

Wikipedia. Gould–Jacobs reaction. Retrieved from [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

-

YouTube. Spectroscopy worked example combining IR, MS and NMR. Retrieved from [Link]

-

YouTube. Structure Determination from Spectra (3) (H NMR, C NMR, IR). Retrieved from [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

PubChem. Ethyl 8-methoxyquinoline-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analyses, interaction energy calculations and energy frameworks of methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate. Retrieved from [Link]

-

PMC. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

Asian Journal of Chemistry. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Retrieved from [Link]

-

PubChem. Ethyl 6-methoxyquinoline-8-carboxylate. Retrieved from [Link]

-

PubChem. Ethyl 4-(4-hydroxyanilino)-8-methylquinolin-1-ium-3-carboxylate. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. alchempharmtech.com [alchempharmtech.com]

- 3. echemi.com [echemi.com]

- 4. Ethyl 8-methoxyquinoline-2-carboxylate | C13H13NO3 | CID 67533287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. ablelab.eu [ablelab.eu]

- 9. asianpubs.org [asianpubs.org]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Technical Guide: Synthesis Precursors of Ethyl 8-methoxyquinoline-3-carboxylate

Executive Summary

This technical guide details the synthetic architecture for Ethyl 8-methoxyquinoline-3-carboxylate , a critical pharmacophore in the development of fluoroquinolone antibiotics (e.g., Moxifloxacin derivatives) and antiviral agents. The synthesis of this scaffold is dominated by the Gould-Jacobs reaction , a sequence relying on the condensation of aniline derivatives with malonate esters.[1][2][3]

This document focuses on the selection, mechanistic behavior, and experimental handling of the two core precursors: o-Anisidine and Diethyl ethoxymethylenemalonate (EMME) . It provides a self-validating protocol for the construction of the quinoline core, addressing the specific regiochemical influence of the 8-methoxy substituent.

Part 1: Retrosynthetic Logic & Precursor Selection

The synthesis of the quinoline-3-carboxylate core is best approached via a [C6 + C3] + N disconnection strategy, where the benzene ring (C6) and nitrogen are provided by an aniline derivative, and the remaining carbons (C2, C3, C4) and the ester functionality are provided by a malonate fragment.

The Core Precursors

| Precursor | IUPAC Name | Role in Synthesis | Critical Attributes |

| Precursor A | 2-Methoxyaniline (o-Anisidine) | Scaffold Donor (Ring A + N) | The ortho-methoxy group directs regioselectivity during cyclization, preventing isomer formation. |

| Precursor B | Diethyl 2-(ethoxymethylene)malonate (EMME) | C3-Fragment Donor | Provides the reactive enol ether for condensation and the ester moiety at position 3. |

| Solvent/Medium | Diphenyl ether / Biphenyl (Dowtherm A) | Thermal Heat Sink | Essential for the high-temperature (>250°C) cyclization step required to close the pyridine ring (Ring B). |

Mechanistic Causality: The "Ortho-Blocker" Effect

In the synthesis of substituted quinolines, meta-substituted anilines typically yield a mixture of 5- and 7-substituted isomers. However, the selection of o-anisidine as Precursor A is strategic. The methoxy group at the ortho position (C2 of the aniline) sterically and electronically blocks cyclization at that site. Consequently, the thermal cyclization of the intermediate enamine is forced exclusively to the open ortho position (C6), guaranteeing the formation of the 8-methoxy isomer with high regiochemical fidelity.

Precursor Synthesis (Upstream)

If commercial sources are unavailable, the precursors themselves are synthesized as follows:

-

o-Anisidine: Catalytic hydrogenation of o-nitroanisole (Pd/C, H₂, MeOH).

-

EMME: Condensation of triethyl orthoformate with diethyl malonate in the presence of acetic anhydride and ZnCl₂.

Part 2: The Gould-Jacobs Protocol (Workflow)

The transformation of these precursors into the target scaffold occurs in two distinct thermodynamic phases: the kinetic condensation (Anil formation) and the thermodynamic cyclization.

Reaction Pathway Diagram

The following diagram illustrates the molecular flow from precursors to the cyclized quinoline core.

Figure 1: The Gould-Jacobs reaction pathway utilizing o-anisidine and EMME to form the quinoline core.

Part 3: Detailed Experimental Protocol

This protocol is designed for self-validation. The disappearance of the starting material in Step 1 and the precipitation of the product in Step 2 serve as visual checkpoints.

Step 1: Condensation (Formation of the Enamine)

Objective: Covalent bonding of Precursor A and B via addition-elimination.

-

Charge: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine o-anisidine (1.0 eq) and EMME (1.1 eq).

-

Note: A slight excess of EMME prevents unreacted aniline, which is difficult to remove later.

-

-

Heat: Heat the neat mixture (solvent-free) to 110–120°C in an oil bath.

-

Monitor: Ethanol is generated as a byproduct. The reaction is complete when the theoretical volume of ethanol has been collected in the trap (typically 1-2 hours).

-

Validation: TLC (Hexane:Ethyl Acetate 3:1) should show the disappearance of the highly polar aniline spot and the appearance of a less polar, UV-active enamine spot.

-

Workup: Apply high vacuum to remove trace ethanol and excess EMME. The residue (often a solid or viscous oil) is the anilinomethylenemalonate intermediate .

Step 2: Thermal Cyclization (Ring Closure)

Objective: Intramolecular electrophilic aromatic substitution to close the pyridine ring.

-

Solvent Prep: Heat Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) to 255–260°C (reflux) in a multi-neck flask fitted with a mechanical stirrer.

-

Expert Insight: High dilution (10:1 solvent-to-reactant ratio) is crucial to favor intramolecular cyclization over intermolecular polymerization.

-

-

Addition: Dissolve the intermediate from Step 1 in a minimal amount of warm Dowtherm A. Add this solution dropwise to the boiling solvent over 20–30 minutes.

-

Safety: Rapid evolution of ethanol vapor will occur. Ensure the condenser is efficient.

-

-

Reflux: Maintain reflux for 45–90 minutes.

-

Precipitation: Allow the mixture to cool slowly to room temperature. The product, Ethyl 8-methoxy-4-hydroxyquinoline-3-carboxylate , typically crystallizes out of the solution as the temperature drops.

-

Isolation: Filter the precipitate. Wash copiously with hexane or acetone to remove the oily Dowtherm A.

-

Purification: Recrystallize from DMF or Ethanol/DMF mixtures if high purity (>99%) is required.

Step 3: Deoxygenation (Optional - To obtain the Title Compound)

If the strict target is the quinoline (H at pos 4) rather than the 4-hydroxyquinoline (OH at pos 4), an additional sequence is required:

-

Chlorination: Reflux the Step 2 product with POCl₃ to yield Ethyl 4-chloro-8-methoxyquinoline-3-carboxylate.

-

Reduction: Hydrogenate the chloro-intermediate using Pd/C and H₂ in the presence of a base (e.g., Triethylamine) to yield Ethyl 8-methoxyquinoline-3-carboxylate .

Part 4: Technical Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 2 | Polymerization due to high concentration. | Increase the volume of Dowtherm A. Ensure dropwise addition is slow. |

| Dark/Tarred Product | Oxidation of anisidine or excessive heat. | Perform Step 1 under Nitrogen/Argon. Do not exceed 260°C in Step 2. |

| Incomplete Cyclization | Temperature too low. | The activation energy for this cyclization is high. Ensure the solvent is actually refluxing (Dowtherm A b.p. is ~258°C). |

| Product Oiling Out | Impurities in intermediate. | Recrystallize the Step 1 intermediate from ethanol before cyclization if it is not a clean solid. |

Part 5: Safety & Handling (HSE)

-

o-Anisidine Toxicity: o-Anisidine is a Category 1B Carcinogen and a potent methemoglobin-forming agent.

-

Control: Handle only in a fume hood with double nitrile gloves. Destroy waste using oxidative chemical treatment before disposal.

-

-

Thermal Hazards: Step 2 involves flammable organic liquids at >250°C.

-

Control: Use a heating mantle with sand bath for even heat distribution. Ensure water flow to condensers is secured with hose clamps to prevent flooding/fire interaction.

-

-

POCl₃ Handling (if used): Reacts violently with water. Quench reactions slowly into ice-water mixtures.

References

-

Gould, R. G., & Jacobs, W. A. (1939).[4] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

-

Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981).[5] "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1520–1530.[5] Link

-

Grohe, K., & Heitzer, H. (1987). "Cycloacylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids."[6][7] Liebigs Annalen der Chemie, 1987(1), 29–37. Link

-

National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12309, o-Anisidine." PubChem. Link

Sources

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. ablelab.eu [ablelab.eu]

- 3. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Gould-Jacobs Reaction [drugfuture.com]

- 5. chemijournal.com [chemijournal.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

The Serendipitous Genesis and Strategic Evolution of Quinololine-3-Carboxylates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline-3-carboxylate scaffold represents a cornerstone in medicinal chemistry, underpinning a vast array of therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of this pivotal chemical class. From its serendipitous origins as a byproduct in the synthesis of antimalarials to its calculated development into potent antibacterial and anticancer agents, we trace the scientific journey that has established the quinoline-3-carboxylate core as a privileged structure in drug discovery. This guide delves into the foundational synthetic methodologies, the evolution of structure-activity relationships, and the expansion of therapeutic applications, offering a comprehensive resource for researchers engaged in the development of novel therapeutics based on this versatile pharmacophore.

A Fortuitous Discovery: The Birth of a Therapeutic Dynasty

The narrative of quinoline-3-carboxylates begins not with a targeted drug discovery program, but with a serendipitous observation in the mid-20th century. In the 1960s, while working on the synthesis of the antimalarial drug chloroquine at Sterling-Winthrop Research Institute, Dr. George Lesher and his colleagues isolated an unexpected byproduct: 7-chloro-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[1] This compound exhibited modest antibacterial activity, an intriguing finding that sparked a new avenue of research.[1] This initial discovery led to the synthesis and development of nalidixic acid , the first synthetic quinolone antibiotic, which was introduced for clinical use in 1967 for the treatment of urinary tract infections.[2] Nalidixic acid, while limited in its spectrum of activity, laid the crucial groundwork for what would become one of the most successful classes of antibacterial agents in history.

The Synthetic Cornerstone: Mastering the Quinololine Core

The ability to synthesize and modify the quinoline ring system was paramount to the development of this class of compounds. Several named reactions have been instrumental in this endeavor, with the Gould-Jacobs reaction being of particular importance in the early history of quinoline-3-carboxylates.

The Gould-Jacobs Reaction: A Gateway to 4-Hydroxyquinolines

First reported in 1939, the Gould-Jacobs reaction provides a versatile method for the synthesis of 4-hydroxyquinoline derivatives.[3] The reaction proceeds in a series of steps, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the quinoline ring. Subsequent hydrolysis and decarboxylation yield the 4-hydroxyquinoline core.[3]

Reaction Mechanism:

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient double bond of the alkoxymethylenemalonate ester, followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate.[3][4] This intermediate then undergoes a thermally induced 6-electron electrocyclization to form the quinoline ring system.[3]

Caption: Mechanism of the Gould-Jacobs Reaction.

Experimental Protocol: Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate (A Gould-Jacobs Reaction Example)

This protocol provides a general procedure for the synthesis of a foundational quinoline-3-carboxylate.

Materials:

-

Aniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Dowtherm A (or other high-boiling solvent)

-

Ethanol

-

Sodium hydroxide (for hydrolysis)

-

Hydrochloric acid (for acidification)

Procedure:

-

Condensation: In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by TLC.

-

Cyclization: To the reaction mixture, add a high-boiling solvent such as Dowtherm A. Heat the mixture to 240-260 °C for 20-30 minutes. The cyclization product will precipitate upon cooling.

-

Isolation: Cool the reaction mixture to room temperature. Filter the precipitated solid and wash with a suitable solvent like ethanol or ether to remove the high-boiling solvent.

-

Hydrolysis (Optional): To obtain the carboxylic acid, the resulting ester can be hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

Acidification (Optional): After hydrolysis, the solution is cooled and acidified with hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent.

Other Foundational Synthetic Strategies

While the Gould-Jacobs reaction is central to the story of quinoline-3-carboxylates, other named reactions have also been crucial for the synthesis of the broader quinoline scaffold.

-

Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[5][6] The mechanism begins with the formation of an enamine intermediate, which then undergoes cyclization.[2][5]

Caption: Overview of the Combes Quinoline Synthesis.

-

Conrad-Limpach-Knorr Synthesis: This method utilizes the reaction of an aniline with a β-ketoester. The reaction conditions determine the final product. At lower temperatures, the reaction favors the formation of a 4-hydroxyquinoline (Conrad-Limpach product), while higher temperatures lead to a 2-hydroxyquinoline (Knorr product).[7][8]

-

Friedländer Synthesis: This synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by either acid or base.[9][10] The reaction proceeds through an aldol condensation followed by cyclodehydration.[9]

From Modest Beginnings to Potent Agents: The Evolution of Structure-Activity Relationships

The initial discovery of nalidixic acid's antibacterial properties set the stage for decades of medicinal chemistry efforts to enhance its potency and broaden its spectrum of activity. This led to the development of the highly successful fluoroquinolones .

The First Generation: A Narrow Focus

Nalidixic acid and other first-generation quinolones were characterized by their limited activity, primarily against Gram-negative bacteria, and their rapid development of bacterial resistance. Their use was largely confined to treating urinary tract infections.

The Second Generation and the "Fluoro" Breakthrough

A significant leap forward came with the introduction of a fluorine atom at the C-6 position of the quinoline ring and a piperazine ring at the C-7 position. This led to the development of the second-generation fluoroquinolones, such as ciprofloxacin and norfloxacin . These modifications resulted in a dramatic increase in antibacterial potency and a broader spectrum of activity, including activity against Pseudomonas aeruginosa.

Key Structural Modifications and Their Impact:

| Position | Substituent | Impact on Activity |

| N-1 | Small alkyl groups (e.g., ethyl, cyclopropyl) | Essential for antibacterial activity |

| C-3 | Carboxylic acid | Crucial for binding to DNA gyrase |

| C-4 | Carbonyl group | Essential for binding to DNA gyrase |

| C-6 | Fluorine atom | Greatly enhances antibacterial potency and cell penetration |

| C-7 | Piperazine ring | Broadens the spectrum of activity to include Gram-positive bacteria and Pseudomonas aeruginosa |

| C-8 | Methoxy or halogen | Can modulate activity and reduce photosensitivity |

Subsequent Generations: Fine-Tuning for Enhanced Efficacy

Later generations of fluoroquinolones further refined the structure to improve activity against Gram-positive and atypical bacteria, enhance pharmacokinetic properties, and reduce side effects.

Mechanism of Action: Targeting Bacterial DNA Replication

Quinolone and fluoroquinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[6] These enzymes are crucial for DNA replication, transcription, and repair. By binding to the enzyme-DNA complex, the quinolones stabilize the cleaved DNA strands, leading to double-strand breaks and ultimately cell death.[6]

Caption: Mechanism of action of quinolone antibiotics.

Beyond Antibacterials: The Expanding Therapeutic Landscape of Quinololine-3-Carboxylates

While the antibacterial activity of quinoline-3-carboxylates is their most well-known attribute, the versatility of this scaffold has led to its exploration in a wide range of other therapeutic areas.[11][12]

-

Anticancer Agents: Numerous quinoline-3-carboxylate derivatives have been synthesized and evaluated for their anticancer properties.[12] Some compounds have shown potent activity against various cancer cell lines by targeting topoisomerases, inhibiting kinases, or inducing apoptosis.

-

Antiviral Agents: The quinoline core is present in several antiviral drugs, and researchers continue to explore novel quinoline-3-carboxylate derivatives for their potential to inhibit viral replication.[13]

-

Anti-inflammatory Agents: Certain quinoline-3-carboxylates have demonstrated anti-inflammatory effects, suggesting their potential for treating inflammatory disorders.[12]

-

Antimalarial and Antiprotozoal Agents: Building on the historical connection to chloroquine, the quinoline scaffold remains a key component in the design of new antimalarial and antiprotozoal drugs.[12][13]

Conclusion

The journey of quinoline-3-carboxylates from an accidental discovery to a cornerstone of modern medicine is a testament to the power of scientific curiosity and the iterative process of drug development. The foundational synthetic methods, particularly the Gould-Jacobs reaction, provided the tools to explore the chemical space around this privileged scaffold. The systematic evolution of structure-activity relationships transformed a modestly active compound into a class of potent, broad-spectrum antibiotics. Today, the quinoline-3-carboxylate core continues to inspire the design and synthesis of novel therapeutic agents for a wide range of diseases, ensuring its enduring legacy in the field of medicinal chemistry.

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

-

Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage Application Note AN056. [Link]

-

University of Calicut. (n.d.). Preparation and Properties of Quinoline. [Link] (A specific deep link is unavailable, but the information is generally accessible through university chemistry resources).

-

Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

-

Maiti, S., et al. (2026). One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds. The Journal of Organic Chemistry. [Link]

-

SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

-

Popiołek, Ł., Biernasiuk, A., & Malm, A. (2015). Synthesis and in vitro Antimicrobial Activity of Nalidixic Acid Hydrazones. Journal of Heterocyclic Chemistry, 52(5), 1438-1445. [Link]

-

Lin, C. F., et al. (2008). Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Chemical Research in Toxicology, 21(11), 2139–2147. [Link]

-

Chen, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4933. [Link]

-

Koorbanally, N. A., et al. (2019). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 24(18), 3338. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

- Google Patents. (n.d.). Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids.

-

Lin, C. F., et al. (2008). Quantitative Structure-Activity Relationship Model for Prediction of Genotoxic Potential for Quinolone Antibacterials. Chemical Research in Toxicology, 21(11), 2139–2147. [Link]

-

Iacob, A. M., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6533. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines. [Link]

-

Rusu, A., et al. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceuticals, 14(9), 893. [Link]

-

ResearchGate. (n.d.). The Friedländer quinoline synthesis of 7. [Link]

-

Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

-

Al-Ostath, A. I., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Future Journal of Pharmaceutical Sciences, 9(1), 59. [Link]

-

Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(4), 1331-1334. [Link]

-

Hooper, D. C. (2000). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 31(Supplement_2), S24–S28. [Link]

-

Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-252. [Link]

-

International Pharmacy Acta. (2022). Green Synthesis of Nalidixic Acid by Ionic Liquid. International Pharmacy Acta, 5(1), 1-5. [Link]

-

Green Chemistry. (2023). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry, 25(1), 213-219. [Link]

-

Journal of Applied Pharmaceutical Science. (2022). Quantitative structure–activity relationship study to predict the antibacterial activity of gemini quaternary ammonium surfact. Journal of Applied Pharmaceutical Science, 12(7), 093-100. [Link]

-

National Institutes of Health. (2022). A Study on Repositioning Nalidixic Acid via Lanthanide Complexation: Synthesis, Characterization, Cytotoxicity and DNA/Protein Binding Studies. Molecules, 27(16), 5293. [Link]

-

ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

Scribd. (n.d.). Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

PubMed. (2022). Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Chemical Biology & Drug Design, 99(5), 657-679. [Link]

-

Organic Reactions. (2004). The Friedländer Synthesis of Quinolines. Organic Reactions, 1-139. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. organicreactions.org [organicreactions.org]

- 11. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Spectroscopic Profile of Ethyl 8-methoxyquinoline-3-carboxylate: A Technical Guide

Introduction

Ethyl 8-methoxyquinoline-3-carboxylate, a member of the quinoline class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and materials science. The unique arrangement of its methoxy and ethyl carboxylate substituents on the quinoline core imparts specific electronic and steric properties that are crucial for its biological activity and application potential. Accurate structural elucidation and purity assessment are paramount in the research and development pipeline, and for this, a thorough understanding of its spectroscopic characteristics is indispensable.

Molecular Structure and Isomeric Considerations

Before delving into the spectroscopic data, it is crucial to visualize the molecular architecture of Ethyl 8-methoxyquinoline-3-carboxylate.

Caption: Molecular structure of Ethyl 8-methoxyquinoline-3-carboxylate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.1 | s | 1H | H2 |

| ~8.4 | d | 1H | H4 |

| ~7.8 | d | 1H | H5 |

| ~7.5 | t | 1H | H6 |

| ~7.1 | d | 1H | H7 |

| ~4.5 | q | 2H | -OCH₂CH₃ |

| ~4.1 | s | 3H | -OCH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Interpretation and Rationale

The predicted ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the quinoline ring system and the aliphatic protons of the ethyl and methoxy groups.

-

Aromatic Region: The proton at the C2 position (H2) is expected to be the most deshielded aromatic proton due to its proximity to the nitrogen atom and the electron-withdrawing carboxylate group, appearing as a singlet. The H4 proton, also adjacent to the nitrogen, will likely appear as a doublet. The protons on the benzene ring portion (H5, H6, and H7) will exhibit characteristic splitting patterns (doublet, triplet, doublet) based on their coupling with neighboring protons.

-

Aliphatic Region: The methoxy group (-OCH₃) will present as a sharp singlet around 4.1 ppm. The ethyl group of the ester will show a quartet for the methylene protons (-OCH₂CH₃) and a triplet for the methyl protons (-OCH₂CH₃), a classic ethyl pattern.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 8-methoxyquinoline-3-carboxylate in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~155 | C8a |

| ~148 | C8 |

| ~145 | C2 |

| ~136 | C4 |

| ~130 | C4a |

| ~128 | C6 |

| ~122 | C5 |

| ~120 | C3 |

| ~110 | C7 |

| ~62 | -OCH₂CH₃ |

| ~56 | -OCH₃ |

| ~14 | -OCH₂CH₃ |

Interpretation and Rationale

The predicted ¹³C NMR spectrum will show 13 distinct signals, corresponding to the 13 unique carbon atoms in the molecule.

-

Carbonyl Carbon: The ester carbonyl carbon is expected to be the most downfield signal, typically appearing around 165 ppm.

-

Aromatic Carbons: The carbons of the quinoline ring will resonate in the aromatic region (approximately 110-155 ppm). The carbon attached to the methoxy group (C8) and the carbons adjacent to the nitrogen (C2, C8a) will be significantly influenced by these heteroatoms.

-

Aliphatic Carbons: The methylene and methyl carbons of the ethyl group and the carbon of the methoxy group will appear in the upfield region of the spectrum.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize the same NMR spectrometer as for ¹H NMR.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of ~240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a significantly larger number of scans (e.g., 1024 or more) compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 231 | [M]⁺ (Molecular Ion) |

| 202 | [M - C₂H₅]⁺ |

| 186 | [M - OCH₂CH₃]⁺ |

| 158 | [M - COOC₂H₅]⁺ |

Interpretation and Rationale

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak at m/z 231, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the ethyl ester and methoxyquinoline moieties.

Caption: Predicted major fragmentation pathways for Ethyl 8-methoxyquinoline-3-carboxylate in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample (typically in a suitable solvent like methanol or acetonitrile) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to primarily observe the molecular ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and fragment ions.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720 | Strong | C=O stretch (ester) |

| ~1600, ~1500 | Medium-Strong | C=C and C=N stretch (aromatic rings) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-O stretch (ether) |

Interpretation and Rationale

The IR spectrum will be dominated by strong absorptions from the carbonyl and ether functional groups.

-

C=O Stretch: A very strong and sharp absorption band around 1720 cm⁻¹ is the most characteristic feature of the ethyl ester group.

-

C-O Stretches: Strong bands in the 1250-1000 cm⁻¹ region will correspond to the C-O stretching vibrations of the ester and the methoxy group.

-

Aromatic and Aliphatic C-H Stretches: Absorptions for aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will be observed just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the quinoline ring will give rise to several bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation:

-

For solid samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

For liquid/soluble samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or obtain the spectrum from a solution in a suitable solvent (e.g., CCl₄, CS₂).

-

Attenuated Total Reflectance (ATR): Place a small amount of the sample directly onto the ATR crystal. This is often the simplest method.

-

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic analysis of Ethyl 8-methoxyquinoline-3-carboxylate. The provided data, interpretations, and experimental protocols serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development. While the predicted data offers a strong foundation for structural confirmation, it is imperative that experimental data be acquired for definitive characterization. The methodologies outlined herein provide a clear path for obtaining and interpreting such data, ensuring the scientific rigor required for advancing research and development efforts involving this promising molecule.

References

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

-

University of California, Davis. WebSpectra: Problems in NMR and IR Spectroscopy. [Link]

Technical Guide: Solubility Profile & Characterization of Ethyl 8-methoxyquinoline-3-carboxylate

[1][2]

Compound ID: Ethyl 8-methoxyquinoline-3-carboxylate CAS: 71083-22-2 Molecular Formula: C₁₃H₁₃NO₃ Molecular Weight: 231.25 g/mol [1][2][3]

Executive Summary

Ethyl 8-methoxyquinoline-3-carboxylate is a lipophilic quinoline derivative utilized primarily as an intermediate in the synthesis of bioactive scaffolds (e.g., GABA receptor modulators, gyrase inhibitors).[1][2] Its solubility profile is governed by the interplay between the planar, hydrophobic quinoline core, the electron-donating 8-methoxy substituent, and the lipophilic ethyl ester moiety at position 3.[2]

Core Solubility Characteristics:

-

Aqueous Solubility: Low to Negligible (< 0.1 mg/mL at pH 7.4).[2][4]

-

Organic Solubility: High in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (DCM, Chloroform).[4]

-

pH Dependence: Exhibits pH-dependent solubility due to the weakly basic quinoline nitrogen, with increased solubility observed only under strongly acidic conditions (pH < 2.0).[2][4]

Physicochemical Basis (Structure-Property Relationships)[1][2][5]

To accurately predict and manipulate the solubility of this compound, one must understand the structural drivers.[2][4]

Calculated Physicochemical Parameters

Estimates based on fragment-based QSAR models and analog data (Quinoline-3-carboxylate esters).

| Parameter | Value (Est.) | Implication for Solubility |

| LogP (Octanol/Water) | 2.6 – 3.1 | Moderately lipophilic; requires organic co-solvents for aqueous assays.[1][2] |

| pKa (Quinoline N) | ~2.5 – 3.5 | The electron-withdrawing ester at C3 reduces the basicity of the ring nitrogen (compared to Quinoline pKa ~4.9).[1][4] Protonation requires strong acid.[2][4] |

| H-Bond Donors | 0 | No labile protons; limits water solubility.[1][2][4] |

| H-Bond Acceptors | 4 | Ester oxygens (2), Methoxy oxygen (1), Ring Nitrogen (1).[1][2][4] |

| TPSA | ~48 Ų | Suggests good membrane permeability but poor aqueous solvation.[2][4] |

Structural Impact on Solvation[2][4]

-

The 3-Ethyl Ester: This group significantly increases lipophilicity compared to the free acid.[2][4] It disrupts crystal lattice energy relative to the acid but prevents hydrogen bonding with water, drastically reducing aqueous solubility.[2][4]

-

The 8-Methoxy Group: While the oxygen atom adds a dipole, the methyl group provides steric bulk and lipophilicity.[2][4] The position (C8) can create an intramolecular interaction with the ring nitrogen or peri-interactions, potentially influencing crystal packing and melting point.[2][4]

Solubility Profile by Solvent Class[2][4][6]

The following data categorizes solvent compatibility for synthesis, purification, and biological assay preparation.

Organic Solvents (Stock Preparation & Synthesis)

| Solvent Class | Solvent | Solubility Rating | Application |

| Polar Aprotic | DMSO | High (> 50 mg/mL) | Primary vehicle for biological assay stock solutions (usually 10-20 mM).[1][2] |

| Polar Aprotic | DMF | High | Alternative stock solvent; useful in nucleophilic substitution reactions.[1][2][4] |

| Chlorinated | DCM / Chloroform | High | Preferred solvents for liquid-liquid extraction (work-up).[1][2] |

| Alcohols | Ethanol / Methanol | Moderate (Temp.[2][4] dependent) | Critical: Often used for recrystallization.[2][4] Soluble at reflux; crystallizes upon cooling.[2][4] |

| Esters | Ethyl Acetate | Moderate | Good for chromatography; partial solubility may require hexanes for precipitation.[1][2][4] |

| Alkanes | Hexanes / Heptane | Low / Insoluble | Used as an anti-solvent to crash out the product during purification.[2][4] |

Aqueous Media (Biorelevance)[1][2][4]

Experimental Protocols: Solubility Determination

For researchers validating this compound, the following self-validating workflows ensure accurate data generation.

Workflow Visualization

The following diagram outlines the decision matrix for solubilizing Ethyl 8-methoxyquinoline-3-carboxylate for various applications.

Figure 1: Solubility decision matrix for biological assays and synthetic purification.[1][2]

Protocol A: Kinetic Solubility (High-Throughput)

Purpose: To determine the concentration limit before precipitation occurs when diluting from a DMSO stock.[1]

-

Stock Prep: Prepare a 10 mM stock solution in pure DMSO. Sonicate if necessary to ensure complete dissolution.[2][4]

-

Dilution: Spatially dispense the stock into a 96-well plate containing PBS (pH 7.4) to achieve final concentrations of 1, 5, 10, 50, and 100 µM.[2][4] Ensure final DMSO concentration is fixed (e.g., 1%).[2][4]

-

Incubation: Shake for 2 hours at room temperature (25°C).

-

Readout: Measure UV absorbance (250–400 nm) or use Nephelometry (light scattering) to detect precipitates.[2][4]

-

Result: The "Kinetic Solubility" is the highest concentration with no detectable precipitate.[2][4]

Protocol B: Thermodynamic Solubility (Gold Standard)

Purpose: To determine the absolute saturation limit in a specific solvent.[4]

-

Saturation: Add excess solid Ethyl 8-methoxyquinoline-3-carboxylate to the buffer/solvent of interest (e.g., 1 mL PBS).[2]

-

Equilibration: Shake or stir for 24–48 hours at constant temperature (25°C).

-

Separation: Centrifuge or filter (0.22 µm PVDF filter) to remove undissolved solid.[2][4] Note: Saturated filters must be used to prevent drug adsorption.

-

Quantification: Analyze the filtrate via HPLC-UV (C18 column, Acetonitrile/Water gradient). Calibrate against a standard curve prepared from the DMSO stock.

Formulation Strategies for Research

When using Ethyl 8-methoxyquinoline-3-carboxylate in animal models or cellular assays, simple aqueous dilution often fails.[1][2] Use these formulation vehicles:

| Vehicle System | Composition | Stability |

| Standard (In Vitro) | 0.5% DMSO in Culture Media | Low (Use immediately) |

| Co-solvent (In Vivo) | 5% DMSO + 40% PEG400 + 55% Water | Moderate (IP/PO dosing) |

| Surfactant Enhanced | 5% DMSO + 10% Tween 80 + 85% Saline | High (Prevents crash-out) |

| Complexation | 10% Hydroxypropyl-β-cyclodextrin (HPβCD) | Very High (Best for IV) |

Critical Warning: Do not store aqueous dilutions. The ester bond is susceptible to hydrolysis over extended periods in aqueous buffers, especially at pH extremes (pH > 9 or pH < 4).[2][4] Always prepare fresh dilutions from DMSO stocks.[2][4]

References

-

PubChem. (n.d.).[2][4][6][7] Ethyl 8-methoxyquinoline-3-carboxylate (Compound Summary). National Library of Medicine.[2][4] Retrieved February 7, 2026, from [Link](Search Note: While specific experimental solubility is rare, this record confirms chemical identity and computed properties).[4]

-

Pharmaffiliates. (n.d.). Ethyl 8-methoxyquinoline-3-carboxylate Reference Standard. Retrieved February 7, 2026, from [Link](Verification of CAS 71083-22-2 and commercial availability).[1]

-

Lipinski, C. A. (2000).[2][4] Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational reference for the LogP/Solubility theoretical framework applied in Section 2).

Sources

- 1. 4-HYDROXY-8-METHOXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER | 27568-04-3 [chemicalbook.com]

- 2. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 8-Methoxyquinoline | C10H9NO | CID 70310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. autechindustry.com [autechindustry.com]

- 6. Quinoline-3-carboxylic acid | C10H7NO2 | CID 80971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Theoretical and Experimental Guide to 8-Methoxyquinoline-3-carboxylate and Its Analogs: Bridging Synthesis, Spectroscopy, and In Silico Modeling

For Researchers, Scientists, and Drug Development Professionals

Abstract